cis-Dichlorobis(pyridine)platinum(II)
Description
Structure
2D Structure
Properties
IUPAC Name |
dichloroplatinum;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJXCLMZOWAKNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15227-42-6, 14024-97-6 | |
| Record name | cis-Dichlorobis(pyridine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15227-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Dichlorobis(pyridine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14024-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorobis(pyridine)platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for cis-Dichlorobis(pyridine)platinum(II)
The most common and direct route to cis-Dichlorobis(pyridine)platinum(II) involves the reaction of a platinum(II) halide precursor with pyridine (B92270). This method leverages the principles of ligand substitution on a square planar metal center.
The standard laboratory synthesis of cis-Dichlorobis(pyridine)platinum(II) begins with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). wikipedia.org When an aqueous solution of K₂[PtCl₄] is treated with pyridine (py), a sequential substitution of the chloride ligands occurs. The reaction proceeds as follows:
[PtCl₄]²⁻ + 2 py → cis-[PtCl₂(py)₂] + 2 Cl⁻
This reaction is a classic example of the "trans effect" in action. The trans effect describes the influence of a ligand on the rate of substitution of the ligand trans (opposite) to it. ijcpa.in In the [PtCl₄]²⁻ anion, the chloride ligand has a moderate trans-directing influence. The first pyridine molecule substitutes one chloride. The newly bonded pyridine has a stronger trans effect than chloride. This directs the second incoming pyridine molecule to the position cis to the first pyridine, resulting in the preferential formation of the cis isomer. nih.gov Studies have explored this reaction using various pyridine derivatives, including picolines and lutidines. researchgate.net
The choice of solvent and reaction conditions can significantly impact the isomeric purity of the final product. While aqueous solutions typically yield the cis isomer, the use of different solvents can alter the outcome. For instance, studies conducted in dimethylformamide (DMF) have examined the reaction of K₂[PtCl₄] with pyridine and its derivatives. researchgate.net In some non-aqueous solvents or under prolonged heating, the initially formed cis isomer may isomerize to the more thermodynamically stable trans isomer. researchgate.net
The formation of a specific isomer is a delicate balance between kinetic and thermodynamic control. The cis isomer is generally the kinetically favored product due to the trans effect, while the trans isomer is often the thermodynamically more stable product due to reduced steric hindrance between the pyridine ligands.
| Solvent/Condition | Predominant Isomer Formed | Rationale/Observation |
|---|---|---|
| Water | cis | Kinetically controlled product due to the trans effect. ijcpa.innih.gov |
| Dimethylformamide (DMF) | cis and trans | The reaction has been studied in DMF, where subsequent isomerization can occur. researchgate.net |
| Heating/Prolonged Reaction Time | trans | Allows for isomerization from the kinetic cis product to the thermodynamic trans product. researchgate.net |
Preparation of Isomeric Forms and Isomerization Pathways
Understanding the synthesis of the trans isomer and the mechanism of interconversion between the cis and trans forms is crucial for controlling the stereochemistry of these platinum complexes.
The trans isomer, trans-Dichlorobis(pyridine)platinum(II), is typically not synthesized directly from K₂[PtCl₄] in high yield due to the trans effect. Instead, it is most commonly obtained through the isomerization of the cis-form. researchgate.net This is often achieved by dissolving cis-Dichlorobis(pyridine)platinum(II) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and heating the solution. researchgate.net The equilibrium will shift towards the more stable trans isomer.
Another approach involves starting with a different platinum precursor where the trans geometry is favored. However, for the pyridine system, isomerization of the readily available cis-complex is the most practical and widely cited method.
The isomerization of cis-[PtCl₂(py)₂] to the trans form is a well-studied process in platinum chemistry. Several mechanisms have been proposed, which can be influenced by solvent, temperature, and the presence of catalysts.
The process is generally believed to occur in solution and can follow different pathways:
Consecutive Displacement: One end of a ligand detaches and is replaced by a solvent molecule. The ligand then reattaches at a different position, leading to the isomerized product.
Associative Mechanism: An external ligand (like a solvent molecule or a free pyridine molecule) can attack the complex, forming a five-coordinate trigonal bipyramidal intermediate. ijcpa.in This intermediate can then lose a ligand to reform a square planar complex, but with a different geometry.
Dissociative Mechanism: A ligand dissociates from the platinum center, forming a three-coordinate T-shaped intermediate. This intermediate can then rearrange before the ligand reattaches. researchgate.net
For pyridine complexes, isomerization is often facilitated by the presence of a free pyridine ligand in the solution, which can act as a catalyst by promoting an associative pathway. researchgate.net The greater thermodynamic stability of the trans isomer, which minimizes steric repulsion between the bulky pyridine rings, is the driving force for the isomerization process.
| Factor | Effect on Isomerization | Mechanism Notes |
|---|---|---|
| Temperature | Increased temperature accelerates isomerization. | Provides the necessary activation energy to overcome the kinetic barrier for conversion to the more stable trans isomer. |
| Solvent | Coordinating solvents like DMSO can facilitate isomerization. researchgate.net | Solvent molecules can participate in associative pathways, stabilizing intermediates. |
| Catalyst (e.g., free pyridine) | The presence of excess pyridine can catalyze the process. researchgate.net | Promotes an associative mechanism by providing a nucleophile to attack the complex. |
| Light | Photochemical isomerization can occur. | Irradiation can provide the energy to promote the molecule to an excited state with a different geometry, which can then relax to the trans isomer. |
Synthesis of cis-Dichlorobis(pyridine)platinum(II) Derivatives and Analogues
A wide range of derivatives and analogues of cis-Dichlorobis(pyridine)platinum(II) have been synthesized to study the effects of electronic and steric modifications on the complex's properties. These syntheses generally follow the same principles as the parent compound, typically reacting K₂[PtCl₄] with a substituted pyridine.
Examples of synthesized analogues include complexes with:
Substituted Pyridines: Ligands such as 4-picoline, various lutidines, and 4-vinylpyridine (B31050) have been used to create analogues. researchgate.netresearchgate.net The steric hindrance from substituents, particularly at the ortho-positions (e.g., 2-picoline, 2,6-lutidine), can significantly influence the yield and stability of the resulting complexes. researchgate.net
Other N-heterocycles: A variety of other nitrogen-containing heterocyclic ligands, such as pyrimidines, have been used to generate related cis-dichloro platinum(II) complexes. researchgate.net
Modified Halide Ligands: The chloride ligands can be replaced by other halides (bromide, iodide) by starting with the corresponding tetrahaloplatinate(II) salt or through substitution reactions.
These synthetic variations allow for the fine-tuning of the electronic and steric properties of the platinum complex, which is essential for research into their reactivity and potential applications. finechem-mirea.ru
Platinum(II) Organoamide Complexes
Cis-Dichlorobis(pyridine)platinum(II) serves as a precursor for the synthesis of platinum(II) organoamide complexes. These compounds, with the general formula [Pt(NRCH2)2(py)2] and [Pt(NRCH2CH2NR')(py)2], have been investigated for their biological activity. The synthesis typically involves the reaction of cis-Dichlorobis(pyridine)platinum(II) with the appropriate organoamide ligands, leading to the displacement of the chloride ions. A variety of organoamide complexes have been synthesized using this methodology, as detailed in the table below. nih.govacs.org
| R Group in Organoamide Ligand | L (Ligand) | Resulting Complex Formula |
| p-HC6F4 | pyridine | [Pt(N(p-HC6F4)CH2)2(py)2] |
| C6F5 | pyridine | [Pt(N(C6F5)CH2)2(py)2] |
| p-IC6F4 | pyridine | [Pt(N(p-IC6F4)CH2)2(py)2] |
| p-ClC6F4 | pyridine | [Pt(N(p-ClC6F4)CH2)2(py)2] |
| p-C6F5C6F4 | pyridine | [Pt(N(p-C6F5C6F4)CH2)2(py)2] |
| p-HC6F4 | 4-methylpyridine | [Pt(N(p-HC6F4)CH2)2(4-Mepy)2] |
Table 1: Examples of Platinum(II) Organoamide Complexes Synthesized from cis-Dichlorobis(pyridine)platinum(II) Precursors. nih.gov
Bis(oxime)platinum(II) Complexes
While direct synthesis from cis-Dichlorobis(pyridine)platinum(II) is not explicitly detailed in readily available literature, the general synthesis of bis(oxime)platinum(II) complexes often involves the reaction of a platinum(II) precursor, such as K2[PtCl4], with the desired oxime ligands. nih.govacs.orgunivie.ac.atscispace.com It is chemically plausible that cis-Dichlorobis(pyridine)platinum(II) could be used in ligand exchange reactions to form mixed-ligand oxime complexes or, under appropriate conditions, undergo complete substitution of the pyridine ligands. Novel cis- and trans-configured bis(oxime)platinum(II) complexes have been synthesized and characterized, showing a range of cytotoxic activities. nih.govacs.orgunivie.ac.at
Pyridin-2-ylcarboxaldimine Platinum(II) Complexes
The synthesis of platinum(II) complexes bearing pyridin-2-ylcarboxaldimine ligands has been achieved through the reaction of platinum precursors with the corresponding imine ligands. researchgate.netresearchgate.net Typically, a more reactive precursor like [PtCl2(coe)]2 (coe = cis-cyclooctene) is used to facilitate the coordination of the bidentate pyridin-2-ylcarboxaldimine ligand. researchgate.netresearchgate.net However, the substitution of the pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) by a chelating pyridin-2-ylcarboxaldimine ligand is a feasible synthetic route, which would result in a mixed-ligand complex or complete substitution depending on the reaction conditions.
Platinum(IV) Complexes via Oxidation of Platinum(II) Precursors
Cis-Dichlorobis(pyridine)platinum(II) can be oxidized to form octahedral platinum(IV) complexes. rsc.orgnih.govmdpi.com This transformation is a key strategy in the development of platinum-based prodrugs. The oxidation process involves the addition of two new ligands in the axial positions, trans to each other, while the square planar arrangement of the original ligands in the equatorial plane is generally retained. mdpi.com
Common oxidizing agents for this purpose include hydrogen peroxide (H2O2) and halogens. nih.govmdpi.com For instance, oxidation with H2O2 typically yields trans-dihydroxido platinum(IV) complexes. mdpi.com The general reaction can be represented as:
cis-[PtCl2(py)2] + Oxidizing Agent → trans-[PtCl2(py)2(X)2] (where X represents the new axial ligands)
The kinetics of the oxidation of cis-[PtCl2L2] (where L is pyridine or a substituted pyridine) have been studied, providing insights into the reaction mechanisms. rsc.org
| Platinum(II) Precursor | Oxidizing Agent | Resulting Platinum(IV) Complex |
| cis-[PtCl2(py)2] | H2O2 | trans-[PtCl2(py)2(OH)2] |
| cis-[PtCl2(py)2] | Cl2 | trans-[PtCl2(py)2(Cl)2] |
| cis-[PtCl2(py)2] | Br2 | trans-[PtCl2(py)2(Br)2] |
Table 2: Examples of Platinum(IV) Complexes formed by Oxidation of cis-Dichlorobis(pyridine)platinum(II).
Mixed-Ligand Platinum(II) Complexes
Cis-Dichlorobis(pyridine)platinum(II) is a versatile starting material for the synthesis of a wide array of mixed-ligand platinum(II) complexes. The chloride ligands are relatively labile and can be substituted by various other ligands, such as other amines, phosphines, or chelating ligands. nih.govfinechem-mirea.ru For example, reaction with a bidentate ligand like a diaminocyclohexane derivative can lead to the displacement of the two chloride ions to form a complex of the type [Pt(pyridine)2(diamine)]Cl2. nih.gov The synthesis of platinum complexes with pyridine-containing chelate groups derived from natural chlorins has also been reported, starting from cisplatin (B142131), a related platinum(II) precursor. finechem-mirea.ru
Ligand Design and Its Impact on Synthetic Strategies
The nature of the pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) and its derivatives has a profound impact on the synthetic strategies and the properties of the resulting complexes.
Role of Steric Hindrance of Pyridine and Substituted Pyridine Ligands
The steric bulk of the pyridine ligands and any substituents on the pyridine rings can significantly influence the reactivity of the platinum complex. nih.govelsevierpure.com Steric hindrance can affect the rate of ligand substitution reactions and can also influence the geometry of the resulting complexes. nih.gov For instance, the presence of bulky substituents on the pyridine rings can hinder the approach of incoming ligands, thereby slowing down the substitution of the chloride ions. elsevierpure.com
Furthermore, the steric interactions between the two cis-pyridine groups can influence the binding of the complex to biological macromolecules like DNA. nih.gov Studies have shown that the steric effects of two cis-pyridine groups can lead to fewer available binding sites on a DNA duplex. nih.govelsevierpure.com This modulation of reactivity and binding through steric hindrance is a key consideration in the design of new platinum complexes with specific biological targets. The steric hindrance of substituents on the pyridine ring can also play a role in the formation of different isomers during synthesis.
Ligand Rearrangements and Cyclometalation Reactions
The chemical reactivity of cis-dichlorobis(pyridine)platinum(II) extends to intriguing transformations involving the rearrangement of its ligands and the activation of C-H bonds to form cyclic structures. These reactions, particularly isomerization and cyclometalation, are often induced by thermal or photochemical means and are fundamental to the synthesis of novel platinum complexes with tailored properties.
cis-Dichlorobis(pyridine)platinum(II) can undergo rearrangement to its geometric isomer, trans-dichlorobis(pyridine)platinum(II). This transformation from the cis to the trans configuration is a well-documented phenomenon for square planar platinum(II) complexes. researchgate.netwikipedia.org The isomerization can be promoted through either thermal energy input or photoexcitation. rsc.orgacs.org
Thermal Isomerization: Heating the cis isomer can provide the necessary activation energy to overcome the barrier to rearrangement. For instance, the isomerization of analogous cis-[Pt(pm)₂X₂] (where pm is a pyrimidine (B1678525) derivative and X is a halide) to the trans form has been achieved by treatment in a high-boiling solvent like dimethylsulfoxide (DMSO). researchgate.net The mechanism for thermal isomerization in PtL₂Cl₂ complexes often involves associative pathways, potentially including solvent coordination or the formation of five-coordinate intermediates. acs.org
Photochemical Isomerization: A more targeted approach to inducing isomerization involves the use of light. rsc.org Photoisomerization is a common process in coordination chemistry where light absorption excites the molecule to a state where geometric changes are more facile. wikipedia.org For platinum(II) complexes, irradiation with ultraviolet or visible light can efficiently convert the cis isomer to the trans isomer. wikipedia.orgrsc.org This method is particularly valuable for synthesizing trans isomers that are difficult to obtain through direct synthesis. rsc.org The process is reversible, and a photostationary state (a specific ratio of cis and trans isomers) can often be reached upon prolonged irradiation.
| Method | Conditions | Starting Complex Type | Product | Observations/Notes |
|---|---|---|---|---|
| Thermal Isomerization | Heating in dimethylsulfoxide (DMSO) | cis-[Pt(pm)₂X₂] | trans-[Pt(pm)₂X₂] | High-boiling coordinating solvents facilitate the reaction. researchgate.net |
| Photochemical Isomerization | UV or visible light irradiation in solution | cis-Pt(II) dihalide complexes | trans-Pt(II) dihalide complexes | A general and efficient method for obtaining thermodynamically less stable isomers. wikipedia.orgrsc.org |
*pm = pyrimidine derivative; X = Cl, Br
Cyclometalation is a process where a ligand coordinates to a metal center through two or more atoms, forming a ring that includes the metal. This typically involves the activation of a carbon-hydrogen (C-H) bond. While direct cyclometalation involving the pyridine ligands of cis-dichlorobis(pyridine)platinum(II) is not a common transformation for this specific complex, related platinum(II) systems readily undergo such reactions, particularly under photochemical conditions. acs.orgacs.org
Light irradiation can be used to labilize ligands in platinum(II) precursors, creating a vacant coordination site that facilitates the intramolecular C-H activation required for cyclometalation. acs.org Research has shown that precursors such as [PtCl₂(NCPh)₂] or (Bu₄N)₂[Pt₂Cl₆] can be used to synthesize cyclometalated Pt(II) complexes with ligands like 2-arylpyridines at room temperature upon photoexcitation. acs.org
The mechanism is believed to proceed through photoinduced ligand dissociation (e.g., a solvent or benzonitrile (B105546) ligand), followed by N-coordination of the cyclometalating ligand. Subsequent light absorption promotes the C-H bond activation step, leading to the formation of the stable cyclometalated product. acs.orgacs.org The specific outcome, such as the formation of mono- or bis-cyclometalated complexes, can be controlled by the choice of precursor and the wavelength of the excitation light. acs.org These photochemical protocols are often more advantageous than traditional thermal methods, which may require harsh conditions. acs.org
| Pt(II) Precursor | Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|
| (Bu₄N)₂[Pt₂Cl₆] | 2-phenylpyridine (ppyH) | Violet LED (λmax = 405 nm), base, acetone | Mono- and bis-cyclometalated complexes | acs.org |
| [PtCl₂(NCPh)₂] | 2-arylpyridines | Irradiation (350-500 nm), base, acetone | Bis-cyclometalated complexes | acs.org |
Structural Elucidation and Conformational Analysis
X-ray Crystallography of cis-Dichlorobis(pyridine)platinum(II) and Related Complexes
The precise three-dimensional arrangement of atoms in cis-Dichlorobis(pyridine)platinum(II) has been extensively studied using single-crystal X-ray diffraction, a definitive technique for molecular structure determination. These analyses provide detailed insights into the coordination environment of the platinum center, the exact bond lengths and angles, and the spatial orientation of the pyridine (B92270) ligands.
Analysis of Coordination Geometry: Distorted Square-Planar Platinum(II) Centers
The coordination geometry around the platinum(II) ion in cis-Dichlorobis(pyridine)platinum(II) is characterized as a distorted square-planar arrangement. rsc.orgmdpi.com In an ideal square-planar geometry, the central metal and the four coordinating atoms lie in the same plane, with bond angles of 90° and 180°. However, in cis-[PtCl₂(py)₂] and related complexes, steric and electronic factors cause deviations from this ideal geometry. rsc.orgresearchgate.net
Studies on analogous compounds, such as cis-Dichlorobis(4-methylpyridine)platinum(II), reveal that this distortion can manifest as a tilt between the plane containing the platinum and the two chlorine atoms (the cis-PtCl₂ unit) and the plane containing the platinum and the two nitrogen atoms (the cis-PtN₂ unit). researchgate.net In one reported case of a substituted pyridine complex, this tilt angle was found to be 4.3°. researchgate.net This puckering of the coordination sphere is a common feature in square-planar complexes and is influenced by both intramolecular steric hindrance between adjacent ligands and intermolecular packing forces within the crystal lattice.
Determination of Pt-Cl and Pt-N Bond Lengths and Angles
X-ray diffraction studies have enabled the precise measurement of the bond lengths and angles within the cis-Dichlorobis(pyridine)platinum(II) molecule. A comprehensive analysis of 23 different cis-[PtCl₂L₂] complexes (where L is a nitrogen donor ligand) found the average Pt-Cl bond distance to be 2.293 Å. rsc.org Data from closely related structures, such as cis-[PtCl₂(PyCN)₂], show Pt-Cl bond lengths of 2.287(3) Å and 2.288(3) Å, and Pt-N bond lengths of 2.002(9) Å, which are in agreement with typical values for such complexes. scirp.org
The bond angles within the coordination sphere deviate from the ideal 90° of a perfect square-planar geometry, confirming the distortion. The Cl-Pt-Cl and N-Pt-N bond angles are typically close to 90°, while the Cl-Pt-N angles define the relative positions of the different ligand types.
Selected Bond Parameters for cis-Dichlorobis(pyridine)platinum(II) and Related Complexes
| Parameter | Value | Reference Complex | Citation |
|---|---|---|---|
| Pt-Cl Bond Length (Å) | ~2.293 (average) | General cis-[PtCl₂(N-donor)₂] | rsc.org |
| Pt-N Bond Length (Å) | ~2.002 | cis-[PtCl₂(4-cyanopyridine)₂] | scirp.org |
| Cl-Pt-Cl Angle (°) | ~90 | Idealized cis-geometry | |
| N-Pt-N Angle (°) | ~90 | Idealized cis-geometry |
Examination of Ligand Orientation and Planar Deviations
A significant structural feature of cis-Dichlorobis(pyridine)platinum(II) is the orientation of the two pyridine rings relative to the platinum coordination plane. To minimize steric repulsion between the hydrogen atoms on the carbon atoms adjacent to the coordinating nitrogen (the ortho-hydrogens) and the cis-chloro ligands, the planar pyridine rings are tilted out of the coordination plane. scirp.org
For cis-[PtCl₂(py)₂], the dihedral angles formed between the pyridine rings and the coordination plane are reported to be 56° and 62°. scirp.org In the closely related cis-[PtCl₂(4-methylpyridine)₂] complex, these inclination angles are 64.8° and 77.5°. researchgate.net This pronounced tilting is a direct consequence of the cis arrangement, where the bulky ligands are positioned next to each other, necessitating a conformational adjustment to achieve a stable molecular structure.
Comparative Structural Analysis of cis- and trans-Isomers
Geometric isomerism, the differential spatial arrangement of ligands around a central atom, leads to distinct chemical compounds with different properties. purdue.edulibretexts.org The structural differences and similarities between cis- and trans-Dichlorobis(pyridine)platinum(II) are well-documented through crystallographic studies. rsc.org
Structural Differences and Similarities Between Geometric Isomers
Both cis- and trans-Dichlorobis(pyridine)platinum(II) consist of discrete molecules where the platinum(II) center exhibits square-planar coordination. rsc.orgontosight.ai The fundamental difference lies in the placement of the ligands: in the cis-isomer, identical ligands are adjacent (Cl-Pt-Cl angle ≈ 90°), while in the trans-isomer, they are on opposite sides (Cl-Pt-Cl angle ≈ 180°). purdue.edulibretexts.org
Comparative Structural Data for cis- and trans-Isomers
| Parameter | cis-Isomer | trans-Isomer | Citation |
|---|---|---|---|
| Ligand Arrangement | Adjacent like ligands | Opposite like ligands | purdue.edulibretexts.org |
| Cl-Pt-Cl Angle (°) | ~90 | ~180 (e.g., 176.6) | nih.gov |
| Average Pt-Cl Length (Å) | 2.293 | 2.293 | rsc.org |
| Pt···Pt Distance (Å) | 4.967 | 5.542 | rsc.org |
Influence of Isomerism on Molecular Conformation
In contrast, the trans-isomer has the pyridine ligands positioned opposite each other, leading to a more linear and centrosymmetric shape. This difference in molecular conformation directly affects the efficiency of crystal packing. X-ray diffraction data shows that the shortest mean platinum-to-platinum distance is significantly different between the two isomers: 4.967 Å for the cis-isomer and 5.542 Å for the trans-isomer. rsc.org This indicates that the less symmetric, bent shape of the cis-isomer allows for a closer approach of molecules in the crystal lattice compared to the more linear trans form, although these distances are too large to suggest any direct metal-metal interaction. rsc.org
Intermolecular Interactions and Crystal Packing Architectures
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 9.408(5) Å |
| b | 17.110(14) Å |
| c | 15.270(7) Å |
| β | 98.53(4)° |
| Z | 8 |
Table 1: Crystallographic data for cis-dichlorobis(pyridine)platinum(II). rsc.org
In the crystal lattice of cis-dichlorobis(pyridine)platinum(II) and related compounds, non-traditional hydrogen bonds play a significant role in the formation of the supramolecular architecture. researchgate.net These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal packing.
C-H...Cl Interactions: The hydrogen atoms of the pyridine rings can act as hydrogen bond donors, forming weak interactions with the electron-rich chlorine atoms of neighboring molecules. In related platinum(II) complexes with 4-substituted pyridines, strong ion pairs have been observed, stabilized by multiple C-H...Cl hydrogen bonds. researchgate.net These interactions help to create a robust, three-dimensional network within the crystal.
C-H...π Interactions: Another important type of weak intermolecular interaction is the C-H...π bond, where a hydrogen atom from a pyridine ring of one molecule interacts with the π-electron cloud of a pyridine ring on an adjacent molecule. In the crystal structure of the related cis-dichlorobis(4-methylpyridine-κN)platinum(II), intermolecular C—H(methyl)⋯π(pyridine) interactions are noted to influence the inclination of the pyridyl planes with respect to the platinum coordination plane. sigmaaldrich.com This indicates that such interactions are significant in determining the conformation of the molecules in the solid state.
While specific geometric parameters for these interactions in cis-dichlorobis(pyridine)platinum(II) are not detailed in the primary literature, their presence in analogous structures strongly suggests their importance in the crystal packing of the title compound.
The planar pyridine rings in cis-dichlorobis(pyridine)platinum(II) are amenable to π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.
Correlation Between Molecular Structure and Biological Activity in Platinum(II) Compounds
A well-established principle in the field of medicinal inorganic chemistry is the structure-activity relationship of platinum(II) complexes, particularly concerning their antitumor properties. The geometric arrangement of the ligands around the platinum center is a critical determinant of biological efficacy.
For platinum(II) complexes to exhibit significant antitumor activity, a cis configuration of the two labile (leaving) ligands and two inert (non-leaving) amine ligands is generally considered essential. chemicalbook.com This structural requirement is exemplified by the clinical success of cisplatin (B142131). The cis geometry allows the complex to bind to adjacent purine (B94841) bases on a DNA strand, forming intrastrand crosslinks that induce a significant kink in the DNA structure. This distortion is recognized by cellular machinery, ultimately leading to apoptosis (programmed cell death) in cancer cells.
The corresponding trans isomers, such as transplatin, are generally inactive. The greater distance between the leaving groups in the trans configuration prevents the formation of the specific type of intrastrand adducts that are crucial for the antitumor effect.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for characterizing diamagnetic platinum(II) complexes in solution. By probing the magnetic properties of atomic nuclei, it provides a wealth of information regarding the connectivity of atoms and the three-dimensional structure of the molecule.
Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁹⁵Pt nuclei, is instrumental in confirming the structure of cis-Dichlorobis(pyridine)platinum(II).
¹H NMR: The proton NMR spectrum provides information about the pyridine (B92270) ligands. Upon coordination to the platinum(II) center, the signals corresponding to the pyridine protons experience a downfield shift compared to the free ligand. This is due to the withdrawal of electron density from the pyridine ring by the platinum cation. The chemical shifts of the ortho, meta, and para protons can be distinguished, and their integration confirms the presence of two pyridine ligands.
¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum shows shifts in the resonances of the pyridine carbon atoms upon coordination. The magnitude of these coordination-induced shifts can provide further insight into the electronic effects of the platinum center on the ligand.
¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I = ½, is an excellent probe for studying platinum complexes. huji.ac.ilresearchgate.net The chemical shift (δ) of ¹⁹⁵Pt is highly sensitive to the coordination environment, including the nature of the ligands, their geometric arrangement (cis vs. trans), and the oxidation state of the platinum. researchgate.net For dichlorido platinum(II) complexes with pyridine derivatives, the chemical shift ranges are often distinct enough to differentiate between cis and trans isomers. researchgate.net The cis isomer of dichlorobis(pyridine)platinum(II) typically exhibits a ¹⁹⁵Pt chemical shift that is different from its trans counterpart. researchgate.net
Spin-spin coupling between the ¹⁹⁵Pt nucleus and other nuclei, such as ¹H and ¹³C, provides definitive evidence of bonding. For instance, three-bond coupling (³J) between ¹⁹⁵Pt and the ortho-protons of the pyridine ring is often observed in the ¹H NMR spectrum, appearing as satellites flanking the main proton signal. The magnitude of these coupling constants can also provide structural information.
| Nucleus | Typical Observation | Significance |
| ¹H | Downfield shift of pyridine proton signals upon coordination. | Confirms coordination of pyridine to platinum. |
| Satellite peaks due to ³J(¹⁹⁵Pt-¹H) coupling. | Provides direct evidence of Pt-N bond. | |
| ¹³C | Coordination-induced shifts of pyridine carbon signals. | Elucidates electronic effects on the ligand. |
| J(¹⁹⁵Pt-¹³C) coupling may be observed. | Confirms connectivity. | |
| ¹⁹⁵Pt | Characteristic chemical shift sensitive to ligands and geometry. | Differentiates between cis and trans isomers. |
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atom of the pyridine ligand and its interaction with the platinum center. The coordination shift (Δδ¹⁵N) is defined as the difference between the ¹⁵N chemical shift of the complex and that of the free ligand. nih.gov For platinum(II) chloride complexes with pyridine, coordination typically induces a significant upfield (negative) coordination shift of 90-140 ppm. nih.gov This large upfield shift is a characteristic feature of N-coordination to a platinum(II) center and is influenced by factors such as the geometry of the coordination sphere and the nature of the other ligands present. nih.gov These shifts provide direct evidence of the Pt-N bond and can be used to study the electronic environment of the coordinated nitrogen atom. nih.govnih.gov
¹H NMR spectroscopy can be employed for kinetic studies to monitor reactions involving platinum complexes in real-time. researchgate.net For instance, ligand substitution reactions, where the chloride or pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) are replaced by other species, can be followed by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum over time. researchgate.net This technique allows for the determination of reaction rates and the identification of transient intermediates that may form during the reaction process. By analyzing the changes in chemical shifts and coupling constants as the reaction progresses, detailed mechanistic pathways can be elucidated. researchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of the compound by probing its vibrational modes. It is particularly useful for identifying the presence of specific functional groups and for distinguishing between geometric isomers.
The vibrational spectrum of cis-Dichlorobis(pyridine)platinum(II) is characterized by modes originating from the pyridine ligands and the platinum coordination sphere (Pt-N and Pt-Cl bonds).
Pyridine Ligand Vibrations: The vibrational bands of the pyridine ligands are perturbed upon coordination. Shifts in the ring stretching and C-H bending frequencies relative to free pyridine are indicative of coordination.
Platinum-Ligand Vibrations: The most informative region for structural characterization is typically the far-infrared (below 600 cm⁻¹), where the Pt-N and Pt-Cl stretching vibrations occur.
For a cis isomer with C₂ᵥ symmetry, group theory predicts the presence of two Pt-Cl stretching modes (ν(Pt-Cl)) and two Pt-N stretching modes (ν(Pt-N)). libretexts.org Both sets of modes are expected to be active in both IR and Raman spectroscopy. libretexts.org In contrast, the trans isomer, with D₂h symmetry, would exhibit only one IR-active Pt-Cl stretch and one IR-active Pt-N stretch due to the center of symmetry. This difference in the number of active bands is a classic method for distinguishing between the cis and trans isomers of square planar complexes. libretexts.orgnih.gov
| Vibrational Mode | Symmetry (C₂ᵥ) | Expected Activity | Typical Wavenumber Range (cm⁻¹) |
| ν(Pt-Cl) | A₁ + B₁ | IR, Raman | 300 - 350 |
| ν(Pt-N) | A₁ + B₂ | IR, Raman | 200 - 270 |
| Pyridine Ring Modes | Various | IR, Raman | 400 - 1600 |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of cis-Dichlorobis(pyridine)platinum(II) is characterized by intense bands in the ultraviolet region. These absorptions are typically a combination of internal π→π* transitions localized on the pyridine ligands and metal-to-ligand charge transfer (MLCT) transitions. ias.ac.inmdpi.com The lower energy d-d transitions, which involve the promotion of an electron between the d-orbitals of the platinum atom, are often weak and obscured by the more intense charge transfer bands. ias.ac.in While UV-Vis spectroscopy is generally less definitive for structural assignment compared to NMR or vibrational spectroscopy, it provides valuable information about the electronic structure of the complex. mdpi.com
Analysis of Electronic Transitions and Spectroscopic Signatures
The electronic spectrum of a coordination compound is dictated by transitions of electrons between molecular orbitals. In the case of cis-dichlorobis(pyridine)platinum(II), these transitions can be broadly categorized as d-d transitions and charge-transfer transitions.
The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the platinum center, are typically weak in intensity. For square planar d⁸ complexes like this one, these transitions are often obscured by more intense charge-transfer bands.
Charge-transfer transitions involve the movement of an electron between the metal and the ligands. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). In cis-dichlorobis(pyridine)platinum(II), transitions from the chloride and pyridine ligands to the platinum(II) center (LMCT) and from the platinum(II) center to the π* orbitals of the pyridine ligands (MLCT) are expected. These bands are generally more intense than d-d transitions and appear in the ultraviolet-visible region.
While specific, high-resolution spectral data with assigned electronic transitions for cis-dichlorobis(pyridine)platinum(II) are not extensively detailed in readily available literature, the general features of its electronic spectrum can be inferred from related platinum(II) complexes. For instance, similar platinum(II) complexes with nitrogen-donor ligands exhibit intense absorptions in the ultraviolet and visible regions, which are attributed to these charge-transfer phenomena.
| Electronic Transition Type | General Spectral Region | Expected Intensity |
| d-d Transitions | Visible | Low |
| Ligand-to-Metal Charge Transfer (LMCT) | Ultraviolet-Visible | High |
| Metal-to-Ligand Charge Transfer (MLCT) | Ultraviolet-Visible | High |
Note: Specific λmax and molar absorptivity (ε) values for cis-dichlorobis(pyridine)platinum(II) are not consistently reported in the surveyed literature.
Mass Spectrometry (MS) for Complex Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a complex and for obtaining structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of coordination compounds as it often allows for the observation of the intact molecular ion with minimal fragmentation. This is crucial for confirming the identity and integrity of the complex in solution.
For cis-dichlorobis(pyridine)platinum(II), ESI-MS analysis would be expected to show a prominent peak corresponding to the molecular ion. The isotopic pattern of this peak would be characteristic of a platinum-containing compound, with the distinctive distribution of platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt).
While detailed fragmentation studies for this specific complex are not widely published, common fragmentation pathways for related platinum(II) complexes involve the loss of ligands. In the case of cis-dichlorobis(pyridine)platinum(II), potential fragmentation could include the loss of one or both pyridine ligands, or the loss of one or both chloride ligands. The observation of these fragment ions can provide valuable structural confirmation. For example, the loss of a pyridine ligand would result in a fragment ion with a corresponding decrease in the m/z value.
| Ion | Description | Expected m/z Feature |
| [Pt(C₅H₅N)₂Cl₂]⁺ | Molecular Ion | Characteristic platinum isotopic pattern |
| [Pt(C₅H₅N)Cl₂]⁺ | Fragment from loss of one pyridine ligand | Shift in m/z corresponding to the mass of pyridine |
| [Pt(C₅H₅N)₂Cl]⁺ | Fragment from loss of one chloride ligand | Shift in m/z corresponding to the mass of chlorine |
Note: The specific fragmentation pattern and relative intensities of the peaks can be influenced by the experimental conditions of the ESI-MS analysis.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of platinum complexes. nsf.govgoogle.com
Geometry Optimization and Energetic Stability of cis- and trans-Isomers
DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, of platinum complexes. nsf.govresearchgate.net For dichlorobis(pyridine)platinum(II), both cis and trans isomers exist. Theoretical calculations can predict the geometric parameters for each isomer.
The relative energetic stability of the cis and trans isomers is a key aspect that can be determined through DFT calculations. Generally, the total electronic energy of the optimized geometry for each isomer is calculated, and the isomer with the lower energy is considered more stable. For some platinum(II) complexes with different ligands, DFT calculations have shown that the cis isomers are energetically favored. nih.gov However, for dichlorobis(pyridine)platinum(II) complexes, the relative stability can be influenced by factors such as ligand-ligand interactions and solvent effects. researchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles for Platinum(II) Complexes
| Parameter | Typical Value (DFT) |
| Pt-N Bond Length | Varies with ligand |
| Pt-Cl Bond Length | Varies with ligand |
| N-Pt-N Bond Angle | Dependent on isomer |
| Cl-Pt-Cl Bond Angle | Dependent on isomer |
Electronic Structure Analysis and Orbital Contributions
The electronic structure of cis-Dichlorobis(pyridine)platinum(II) can be elucidated through analysis of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and electronic transitions. scirp.orgscirp.org
Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the excited-state properties of molecules, making it particularly useful for simulating UV-Vis absorption spectra. researchgate.netfaccts.denih.govmdpi.com
Simulation of UV-Vis Spectra and Elucidation of Photochemical Properties
TDDFT calculations can predict the electronic absorption spectra of cis-Dichlorobis(pyridine)platinum(II) by determining the energies of electronic transitions and their corresponding oscillator strengths. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions.
Furthermore, computational studies can provide insights into the photochemical properties of the complex by examining the nature of the excited states. researchgate.net This information is valuable for understanding the potential applications of the compound in areas such as photodynamic therapy or photocatalysis.
Computational NMR Chemical Shift Predictions for Structural Validation
Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, have become increasingly reliable for predicting NMR chemical shifts. nih.govrsc.orgmdpi.comresearchgate.netrsc.org
For cis-Dichlorobis(pyridine)platinum(II), the prediction of ¹H and ¹⁹⁵Pt NMR chemical shifts can serve as a powerful tool for structural validation. The ¹⁹⁵Pt chemical shift is particularly sensitive to the coordination environment of the platinum center, including the nature of the ligands and the geometry of the complex. rsc.org Theoretical predictions can help in assigning experimental NMR signals and distinguishing between different isomers or potential reaction products.
Molecular Dynamics Simulations of Platinum(II) Complex Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.commdpi.com This technique can provide valuable insights into the behavior of platinum(II) complexes in solution and their interactions with other molecules, including biological macromolecules.
For cis-Dichlorobis(pyridine)platinum(II), MD simulations could be employed to investigate its solvation dynamics, conformational flexibility, and potential interactions with biomolecules such as DNA or proteins. Understanding these interactions at an atomic level is crucial for elucidating the mechanisms of action for platinum-based compounds in biological systems.
Quantitative Structure-Activity Relationship (QSAR) Studies for Platinum(II) Complexes
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. For platinum(II) complexes, including those with pyridine (B92270) ligands, QSAR models are valuable tools for predicting anticancer activity and guiding the design of new drug candidates with improved efficacy. While specific QSAR studies focusing solely on cis-Dichlorobis(pyridine)platinum(II) are not extensively documented in publicly available literature, the principles derived from studies on analogous platinum(II) and palladium(II) complexes with pyridine-based ligands can provide significant insights. nih.gov
The cytotoxic activity of such complexes is generally influenced by a combination of electronic, steric, and hydrophobic properties. These properties can be quantified using various molecular descriptors. Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide information about the reactivity of the complex. Steric parameters, like molecular volume and surface area, can influence the compound's ability to approach and interact with its biological target, primarily DNA. Hydrophobicity, often expressed as the logarithm of the partition coefficient (log P), is crucial for membrane permeability and cellular uptake.
In the context of cis-Dichlorobis(pyridine)platinum(II), the electronic properties of the pyridine ligands, modified by substituents, would be expected to significantly impact the reactivity of the platinum center. Electron-donating groups on the pyridine ring would increase the electron density on the platinum, potentially affecting the rate of aquation and subsequent DNA binding. Conversely, electron-withdrawing groups would decrease the electron density, which could also modulate its biological activity. The planarity and steric bulk of the pyridine ligands are also critical factors that can influence the nature of the DNA adducts formed. nih.govelsevierpure.com
The following table outlines key descriptors typically employed in QSAR studies of platinum(II) complexes and their hypothesized influence on the anticancer activity of cis-Dichlorobis(pyridine)platinum(II).
| Descriptor Category | Specific Descriptor | Hypothesized Influence on Activity of cis-Dichlorobis(pyridine)platinum(II) |
| Electronic | HOMO Energy | Higher HOMO energy may correlate with increased reactivity and DNA binding affinity. |
| LUMO Energy | Lower LUMO energy can indicate greater ease of accepting electrons, potentially enhancing interactions with biological nucleophiles. | |
| Dipole Moment | Influences solubility and interactions with polar biological molecules. | |
| Steric | Molecular Volume | Affects the ability of the complex to fit into the binding sites of target molecules. |
| Surface Area | Can be related to the extent of interaction with biological macromolecules. | |
| Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. | |
| Hydrophobicity | Log P | An optimal value is necessary for efficient transport across cell membranes. |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure, which can relate to its shape and size. |
These descriptors, when calculated for a series of related platinum(II) pyridine complexes and correlated with their experimentally determined cytotoxicities, could form the basis of a predictive QSAR model. Such a model would be instrumental in the rational design of novel analogues of cis-Dichlorobis(pyridine)platinum(II) with potentially enhanced anticancer properties.
Theoretical Analysis of Binding Kinetics and Adduct Stability in Biological Contexts
The therapeutic effect of platinum-based anticancer drugs is intrinsically linked to the kinetics of their interaction with DNA and the stability of the resulting adducts. nih.gov Theoretical and computational methods provide a molecular-level understanding of these processes, which are often difficult to probe experimentally in their entirety. For cis-Dichlorobis(pyridine)platinum(II), theoretical analysis can elucidate the mechanism of its interaction with DNA, from the initial aquation steps to the formation and stability of the final DNA adducts.
The mechanism of action is believed to commence with the hydrolysis of the chloride ligands, a process known as aquation, to form a more reactive aqua species. The rate of this aquation is a critical determinant of the drug's reactivity and is influenced by the nature of the non-leaving ligands, in this case, the two pyridine molecules. The pyridine ligands, being more sterically demanding and having different electronic properties than the ammine ligands of cisplatin (B142131), are expected to modulate the aquation kinetics. elsevierpure.com Density Functional Theory (DFT) calculations can be employed to model the transition states of the aquation reactions and to calculate the associated activation energies, thereby predicting the reaction rates. researchgate.net
Following aquation, the platinum complex can bind to DNA, with a strong preference for the N7 position of guanine (B1146940) residues. nih.gov Molecular docking and molecular dynamics (MD) simulations can be utilized to model the binding process and to investigate the structure and stability of the resulting platinum-DNA adducts. These simulations can reveal the preferred binding sites on DNA, the conformational changes induced in the DNA upon adduct formation, and the specific interactions, such as hydrogen bonding, that contribute to the stability of the adduct. nih.govkaust.edu.sa
The stability of the platinum-DNA adduct is crucial for its biological consequences. Adducts that are stable and not readily removed by cellular repair mechanisms are more likely to lead to cell cycle arrest and apoptosis. nih.gov Theoretical methods can be used to calculate the binding energies of the platinum complex to DNA, providing a quantitative measure of adduct stability. nih.gov Furthermore, these methods can explore the potential for the formation of different types of adducts, such as intrastrand and interstrand crosslinks, and assess their relative stabilities.
The following table summarizes key parameters that are typically investigated in the theoretical analysis of the binding kinetics and adduct stability of platinum(II) complexes like cis-Dichlorobis(pyridine)platinum(II).
| Parameter | Theoretical Method | Significance for cis-Dichlorobis(pyridine)platinum(II) |
| Aquation Activation Energy | DFT | Determines the rate of activation of the complex; a lower energy barrier implies faster activation. |
| Binding Energy to DNA | DFT, Molecular Mechanics | Indicates the thermodynamic stability of the platinum-DNA adduct; a more negative value suggests a more stable adduct. |
| Geometrical Parameters of Adduct | Molecular Dynamics, DFT | Describes the structural distortions in DNA upon binding, which can trigger cellular responses. |
| Hydrogen Bonding Interactions | Molecular Dynamics | Identifies specific interactions between the pyridine ligands and the DNA that contribute to adduct stability. |
| Rate Constants for Adduct Formation | Transition State Theory, DFT | Quantifies the kinetics of the binding of the aquated platinum species to DNA. |
Biological Interactions and Mechanistic Studies
Interactions with Nucleic Acids (DNA)
The primary pharmacological target of many platinum-based compounds is nuclear DNA. nih.gov The covalent binding of these complexes to DNA is a critical step in their mechanism of action.
Platinum(II) complexes exhibit a distinct preference for binding to specific sites on the DNA molecule. Research has consistently shown that the primary binding site is the N7 position of purine (B94841) bases, with a strong preference for guanine (B1146940) over adenine. nih.govresearchgate.net This specificity is attributed to the electronic properties and accessibility of the N7 atom of guanine, which makes it a favorable target for coordination by the platinum center. nih.gov Studies on various platinum compounds confirm that binding at guanine-N7 is a common and crucial interaction. researchgate.net
Upon entering the cell and undergoing aquation, platinum(II) complexes can bind to DNA, forming different types of adducts. These are broadly classified as monofunctional and bifunctional adducts. nih.gov Monofunctional adducts involve the binding of a single platinum complex to one DNA base. nih.govpsu.edunih.gov Compounds like cis-Dichlorobis(pyridine)platinum(II) are designed to form such adducts. nih.govnih.govresearchgate.net
Bifunctional adducts, on the other hand, involve the platinum complex forming cross-links. These are the major adducts formed by drugs like cisplatin (B142131) and include intrastrand cross-links (between adjacent bases on the same DNA strand) and interstrand cross-links (between bases on opposite strands). nih.govnih.gov The formation of these adducts is a key step in the cytotoxic mechanism of bifunctional platinum drugs. researchgate.net
| Adduct Type | Description | Example Platinum Compound Class |
| Monofunctional | A single platinum complex binds to one site on a DNA base, typically the N7 of guanine. psu.edunih.gov | cis-[Pt(NH₃)₂(N-donor)Cl]⁺ complexes. nih.gov |
| Bifunctional (Intrastrand) | The platinum complex forms a link between two adjacent bases on the same strand of DNA, most commonly two adjacent guanines (1,2-d(GpG)). nih.govnih.gov | Cisplatin. |
| Bifunctional (Interstrand) | The platinum complex forms a link between bases on opposite strands of the DNA double helix. | Cisplatin. |
The formation of platinum-DNA adducts induces significant distortions in the DNA double helix. researchgate.net Monofunctional adducts can cause localized denaturation of the DNA structure in a sequence-dependent manner. documentsdelivered.com Bifunctional adducts, particularly the 1,2-d(GpG) intrastrand cross-links formed by cisplatin, cause more severe structural alterations, including bending and unwinding of the DNA helix. nih.gov These conformational changes are recognized by various cellular proteins, which can trigger downstream signaling pathways. nih.gov The binding of platinum compounds has also been shown to decrease the viscosity of DNA, indicative of structural changes. nih.gov
A critical consequence of the formation of platinum-DNA adducts is the inhibition of fundamental cellular processes such as DNA replication and transcription. nih.govresearchgate.net These adducts present physical roadblocks to the enzymes responsible for these processes, namely DNA and RNA polymerases. mit.edu
Both monofunctional and bifunctional adducts are potent inhibitors of transcription. nih.govnih.gov The stalled polymerases at the site of the platinum lesion can trigger cell cycle arrest and apoptosis. nih.gov Studies have shown that even a single, site-specific monofunctional platinum adduct can dramatically inhibit transcription. nih.gov Similarly, DNA synthesis by DNA polymerases is blocked by these adducts, although the efficiency of the block can depend on the specific platinum complex and the type of polymerase. psu.edunih.gov The inhibition of these essential processes is considered a key factor in the cytotoxic effects of platinum compounds. nih.gov
| Process Inhibited | Mechanism of Inhibition | Consequence |
| Transcription | Platinum-DNA adducts act as physical blocks to the progression of RNA polymerase along the DNA template. nih.govmit.edu | Arrest of RNA synthesis, leading to a deficit in necessary proteins and triggering G2 phase cell cycle arrest. nih.gov |
| Replication | Adducts stall DNA polymerases, preventing the duplication of the genome. psu.edunih.gov | Inhibition of cell division and proliferation. researchgate.net |
Interactions with Cellular Proteins and Enzymes
While DNA is the primary target, platinum(II) complexes also interact with a variety of other cellular components, including proteins and enzymes. nih.gov These interactions can influence the drug's efficacy, contribute to its cytotoxic effects, and play a role in mechanisms of resistance.
The structural distortions in DNA caused by platinum adducts are recognized by cellular proteins, such as high-mobility group (HMG) domain proteins and proteins involved in DNA repair pathways. nih.gov Furthermore, some platinum complexes have been shown to directly target and inhibit the activity of enzymes like protein kinases and the proteasome. researchgate.net The ability of metal complexes to interact with proteins and enzymes opens up the possibility of developing multi-targeted anticancer agents. frontiersin.org
Cellular Uptake Mechanisms of Platinum(II) Complexes
For a platinum(II) complex to exert its biological effect, it must first enter the cell by crossing the plasma membrane. The cellular uptake of these compounds is a complex process that can occur through several mechanisms. nih.gov
Cellular Response to Platinum Adducts
Once inside the cell, platinum compounds undergo aquation, becoming reactive species that can bind to various cellular macromolecules, with DNA being the primary target for their anticancer activity. The formation of platinum-DNA adducts triggers a cascade of cellular responses.
The formation of platinum-DNA adducts, particularly intrastrand crosslinks, causes significant distortion of the DNA double helix. nih.gov The cell's primary defense against such damage is the Nucleotide Excision Repair (NER) pathway. nih.gov The NER machinery recognizes the helical distortion, excises the damaged segment of DNA, and synthesizes a new, correct strand. nih.gov
The efficiency of the NER pathway is a crucial factor in determining a cell's sensitivity to platinum drugs. nih.gov Elevated NER activity is a common mechanism of cisplatin resistance, as it allows cancer cells to effectively remove the drug-induced DNA damage and survive. nih.gov While specific studies on the repair of cis-Dichlorobis(pyridine)platinum(II)-DNA adducts by the NER pathway are not available, it is highly probable that this pathway is involved, given its broad specificity for bulky DNA lesions. The nature of the pyridine (B92270) ligands may influence the structure of the DNA adducts and, consequently, their recognition and repair by the NER machinery. nih.gov
If the DNA damage induced by a platinum drug is too extensive for the NER pathway to repair, the cell will typically initiate programmed cell death, or apoptosis. nih.gov The presence of persistent DNA adducts triggers signaling cascades that lead to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Platinum complexes have been shown to induce apoptosis in a variety of cancer cell lines. nih.govbohrium.com
In addition to apoptosis, platinum-induced DNA damage also leads to cell cycle arrest. nih.gov Checkpoint proteins sense the DNA damage and halt the cell cycle, typically at the G1/S or G2/M transition, to allow time for repair. nih.gov If the damage cannot be repaired, the cell will then proceed to apoptosis. Studies on various platinum complexes containing pyridine-based ligands have demonstrated their ability to induce both apoptosis and cell cycle arrest in cancer cells. nih.govbohrium.comrsc.org For example, certain palladium and platinum complexes with pyridine ligands have been shown to upregulate the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl2. nih.gov
| Cellular Process | Role in Response to Platinum Drugs | Inferred Role for cis-Dichlorobis(pyridine)platinum(II) |
| Apoptosis | Induction of programmed cell death in response to irreparable DNA damage. nih.gov | Expected to be a primary mechanism of cytotoxicity. |
| Cell Cycle Arrest | Halting of the cell cycle to allow for DNA repair. nih.gov | Likely to induce cell cycle arrest, providing a window for repair or apoptosis. |
Mechanisms for Overcoming Cisplatin Resistance
The development of resistance to cisplatin is a major clinical challenge. Understanding the mechanisms of resistance is crucial for designing new platinum drugs that can overcome this limitation.
A common strategy to evaluate the potential of a new platinum compound to overcome cisplatin resistance is to compare its cytotoxicity in cisplatin-sensitive and cisplatin-resistant cancer cell lines. nih.gov A compound that retains significant activity in the resistant cell line is considered to have a favorable profile.
While specific data for cis-Dichlorobis(pyridine)platinum(II) is not available, studies on other platinum complexes with pyridine-based ligands have shown promising results. For instance, some novel platinum(II)-terpyridine complexes have demonstrated higher antiproliferative effects than cisplatin in certain cancer cell lines. mdpi.com The rationale behind this approach is that structural modifications, such as the incorporation of pyridine ligands, can alter the drug's interaction with cellular components, potentially bypassing the resistance mechanisms that affect cisplatin. nih.gov
Resistance to cisplatin can arise from several factors, including reduced drug accumulation, increased detoxification by intracellular thiols like glutathione (B108866), and enhanced DNA repair. nih.govnih.gov Reduced intracellular accumulation leads to lower levels of DNA platination, meaning fewer DNA adducts are formed, and thus the cytotoxic threshold is not reached. nih.gov Increased levels of glutathione can sequester and inactivate the platinum compound before it reaches the DNA. nih.gov
The level of DNA platination is a direct measure of the amount of drug that has reached its target. In many cisplatin-resistant cell lines, a decrease in DNA platination is observed compared to their sensitive counterparts. nih.gov However, in some cases, resistance can occur even with similar levels of DNA platination, suggesting that downstream mechanisms, such as enhanced DNA repair or tolerance to DNA damage, are responsible. nih.gov The specific impact of the pyridine ligands in cis-Dichlorobis(pyridine)platinum(II) on these resistance mechanisms remains an area for future investigation.
| Resistance Mechanism | Description | Potential Implication for cis-Dichlorobis(pyridine)platinum(II) |
| Reduced Drug Accumulation | Decreased influx or increased efflux of the platinum drug. nih.gov | The role of transporters like OCTs could be altered in resistant cells. |
| Intracellular Deactivation | Inactivation by binding to glutathione and other thiols. nih.gov | The reactivity of the complex with intracellular nucleophiles may differ from cisplatin. |
| Enhanced DNA Repair | Increased efficiency of the NER pathway in removing platinum-DNA adducts. nih.gov | The structure of its DNA adducts may be recognized differently by repair enzymes. |
Structure-Activity Relationships for Antitumor Platinum(II) Complexes
The antitumor activity of platinum(II) complexes is intricately linked to their molecular structure. While the groundbreaking success of cisplatin established a set of classical structure-activity relationships (SAR), subsequent research, particularly with complexes like cis-Dichlorobis(pyridine)platinum(II), has revealed a more complex and nuanced landscape. These studies have demonstrated that significant deviations from the classical model can lead to potent cytotoxic agents, often with different mechanisms of action and improved activity profiles.
A cornerstone of early SAR studies was the requirement for a neutral complex with a cis geometry, featuring two inert amine ligands and two labile leaving groups. nih.gov It was believed that the cis configuration was essential for the formation of the specific intrastrand DNA adducts that trigger apoptosis in cancer cells. mdpi.com However, the exploration of platinum complexes with different ligands, such as pyridine and its derivatives, has challenged these classical tenets.
The Influence of Geometric Isomerism: cis vs. trans
The classical SAR model posits that trans-platinum complexes are inactive due to their inability to form the therapeutically relevant 1,2-intrastrand DNA cross-links. Transplatin, the trans isomer of cisplatin, is a prime example of this inactivity. However, research has shown that replacing the ammonia (B1221849) ligands with planar aromatic ligands, such as pyridine, can confer significant cytotoxic activity to the trans geometry. mdpi.comacs.org
Several studies have synthesized and evaluated trans-platinum(II) complexes with planar amine ligands that exhibit cytotoxicity comparable to or even exceeding their cis-isomers and, in some cases, cisplatin itself. mdpi.com For instance, a study on geometric isomers of [PtCl2(acetoxime)2] found that the trans isomer was 16 times more cytotoxic than the cis isomer in cisplatin-sensitive ovarian carcinoma cells (CH1) and 15 times more cytotoxic in intrinsically cisplatin-resistant colon carcinoma cells (SW480). univie.ac.atdocumentsdelivered.com This reversal of the classical SAR suggests that bulky or planar ligands can enable a different mechanism of action that does not rely on the formation of traditional cis-adducts. univie.ac.atdocumentsdelivered.com The slow DNA binding kinetics and lack of interstrand cross-linking for some active trans complexes indicate a mode of action fundamentally different from that of cisplatin. univie.ac.atdocumentsdelivered.com
Impact of the Pyridine Ligand and its Derivatives
The substitution of ammonia with pyridine ligands introduces significant changes to the physicochemical properties of the platinum complex, affecting its biological activity.
Lipophilicity and Cellular Uptake: Pyridine-containing ligands generally increase the lipophilicity of the platinum complex compared to the hydrophilic ammine ligands of cisplatin. This enhanced lipophilicity can facilitate passage through the cell membrane, potentially leading to higher intracellular accumulation. mdpi.com A new platinum(II) complex containing both a pyridine nucleus and a dithiocarbamate (B8719985) moiety, [Pt(ESDT)(Py)Cl], showed significantly higher accumulation than cisplatin in both sensitive and resistant ovarian cancer cell lines, contributing to its greater cytotoxicity and lack of cross-resistance. nih.gov
DNA Interaction: The planar nature of the pyridine ligand can introduce new modes of DNA interaction, such as π-π stacking with DNA bases. mdpi.com While cisplatin's activity is primarily due to covalent binding and the formation of cross-links, some pyridine-containing complexes may act as monofunctional agents. The complex cis-[Pt(NH3)2(py)Cl]+ (cDPCP), for example, binds monofunctionally to DNA. pnas.orgresearchgate.netnih.gov Despite forming only a single bond, the adduct creates a significant distortion in the DNA helix, effectively blocking transcription and leading to cell death. pnas.orgresearchgate.netnih.gov This demonstrates that a bifunctional binding mode is not an absolute requirement for high antitumor activity.
The following table summarizes the cytotoxic activity (IC50 values) of various platinum(II) complexes containing pyridine or its derivatives against different human cancer cell lines, illustrating the structure-activity relationships discussed.
| Compound | Geometry | Non-Leaving Ligands | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| cis-Dichlorobis(pyridine)platinum(II) | cis | Pyridine (x2) | - | - | - |
| Cisplatin | cis | Ammonia (x2) | A2780 | ~1.0-2.0 | mdpi.com |
| Cisplatin | cis | Ammonia (x2) | A549 | ~5.0-10.0 | mdpi.com |
| [Pt(Tpy)Cl]Cl | - | Terpyridine | A2780 | 1.58 | mdpi.com |
| [Pt(TpyNH2)Cl]Cl | - | Amino-Terpyridine | A2780 | 0.24 | mdpi.com |
| [Pt(TpyNH2)Cl]Cl | - | Amino-Terpyridine | A549 | 0.31 | mdpi.com |
| cis-[Pt(3-Acpy)2Cl2] | cis | 3-Acetylpyridine (x2) | A2780R | Selective Activity | nih.gov |
| [Pt(ESDT)(Py)Cl] | - | Pyridine, Dithiocarbamate | 2008 (Ovarian) | > Cisplatin | nih.gov |
| [Pt(ESDT)(Py)Cl] | - | Pyridine, Dithiocarbamate | C13* (Resistant Ovarian) | No Cross-Resistance | nih.gov |
Note: The table is interactive. You can sort the columns by clicking on the headers.
Trans-geometry can be active : Planar, bulky ligands like pyridine can impart significant cytotoxicity to trans-platinum complexes, challenging the necessity of a cis configuration. mdpi.com
Ligand identity is crucial : The nature of the non-leaving ligand profoundly impacts the complex's lipophilicity, cellular uptake, and mechanism of DNA interaction. mdpi.com
Monofunctional adducts can be effective : Bifunctional cross-linking is not the only pathway to cytotoxicity; monofunctional adducts that cause significant DNA distortion can also be highly effective antitumor agents. pnas.orgresearchgate.netnih.gov
These findings have broadened the scope of research in medicinal inorganic chemistry, opening new avenues for the design of novel platinum-based drugs that can overcome the limitations of classical platinum chemotherapeutics.
Catalytic Applications of Platinum Ii Pyridine Complexes
Photoreduction of Water and Hydrogen Production
The generation of hydrogen from water through photoreduction is a critical area of research in the pursuit of clean and renewable energy. Platinum complexes have been investigated as catalysts for this process due to their ability to facilitate the multi-electron transfer required for hydrogen evolution.
Development as Hydrogen-Evolving Catalysts
Research has indicated that derivatives of cis-Dichlorobis(pyridine)platinum(II) exhibit significant catalytic activity for the evolution of hydrogen from water. nih.govkyushu-u.ac.jp In a 2010 conference presentation, Hirahara, Masaoka, and Sakai reported on the high catalytic activities of these derivatives and their applications in photochemical conversion processes. nih.govkyushu-u.ac.jp This work highlighted the potential of this specific platinum(II) pyridine (B92270) complex in the field of artificial photosynthesis.
The study presented at the 2010 International Chemical Congress of Pacific Basin Societies suggested that cis-Dichlorobis(pyridine)platinum(II) and its derivatives are effective molecular catalysts for hydrogen production. nih.govkyushu-u.ac.jp While the detailed mechanistic pathways and quantitative performance metrics such as turnover numbers and quantum yields were not fully elaborated in the conference abstract, the findings point to the promise of this compound as a precursor or active catalyst in systems designed for water splitting.
Table 1: Research Findings on cis-Dichlorobis(pyridine)platinum(II) in Hydrogen Evolution
| Research Focus | Key Finding | Source |
| Hydrogen Evolution from Water | Derivatives of cis-Dichlorobis(pyridine)platinum(II) demonstrate high catalytic activity. | nih.govkyushu-u.ac.jp |
| Photochemical Conversion | The complex and its derivatives have potential applications in photochemical processes. | nih.govkyushu-u.ac.jp |
Organometallic Catalysis
Organometallic catalysis encompasses a broad range of transformations that are fundamental to modern synthetic chemistry. Platinum complexes, in particular, are known to catalyze a variety of reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Platinum-Catalyzed Annulation Reactions
Annulation reactions, which involve the formation of a new ring, are a powerful tool in the synthesis of cyclic and polycyclic molecules. While platinum complexes with various ligands are known to catalyze such transformations, a review of the available scientific literature did not yield specific examples of cis-Dichlorobis(pyridine)platinum(II) being employed as a catalyst for annulation reactions.
Photoredox Catalysis and Photoactivation
Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the formation of reactive intermediates under mild conditions. Transition metal complexes, including those of platinum, can play a crucial role in these processes. Photoactivation involves the use of light to initiate a catalytic cycle or to release an active catalytic species. Despite the known photochemical properties of some platinum complexes, there is a lack of specific studies detailing the application of cis-Dichlorobis(pyridine)platinum(II) as a photoredox catalyst or its photoactivation for applications in organic synthesis within the reviewed literature.
Structure-Activity Relationships in Catalysis
The relationship between the structure of a catalyst and its activity is a fundamental concept in catalysis research. For platinum(II) complexes, factors such as the nature of the ligands, the coordination geometry (cis vs. trans), and the electronic properties of the metal center all play a crucial role in determining the catalytic performance.
In the context of the catalytic applications of cis-Dichlorobis(pyridine)platinum(II), the cis-arrangement of the pyridine and chloro ligands is a defining structural feature. This geometry influences the complex's stability, solubility, and reactivity. For the photoreduction of water, the electronic environment around the platinum center, which is modulated by the pyridine and chloride ligands, is critical for its ability to accept electrons and catalyze the formation of hydrogen. However, without more extensive research and comparative studies on related trans-isomers or complexes with modified pyridine ligands, a detailed structure-activity relationship for cis-Dichlorobis(pyridine)platinum(II) in the specified catalytic applications cannot be fully elucidated at this time.
Advanced Research Directions and Future Perspectives
Rational Design of Novel Platinum(II) Coordination Compounds with Tuned Reactivity
The rational design of platinum(II) coordination compounds is a cornerstone of modern inorganic and medicinal chemistry, allowing for the precise tuning of their reactivity for specific applications. By systematically modifying the ligands coordinated to the platinum(II) center, researchers can control factors such as lability, redox potential, and intermolecular interactions. This approach is particularly vital in the development of new anticancer agents that can overcome the limitations of established drugs like cisplatin (B142131). nih.govpsu.edu
A key strategy involves the use of pyridine (B92270) derivatives to modulate the electronic and steric properties of the complex. mdpi.com It is hypothesized that these derivatives can influence the compound's solubility, cell permeability, and reactivity towards biological targets through mechanisms like hydrogen bonding and π-π stacking. mdpi.com For instance, the introduction of bulky substituents on the pyridine ring can sterically hinder reactions, while electron-donating or electron-withdrawing groups can alter the kinetic and thermodynamic parameters of ligand exchange reactions, which are crucial for the biological activity of platinum-based drugs. nih.gov
Research in this area has led to the synthesis of non-traditional platinum(II) complexes, such as those with a [Pt(PL)(AL)]2+ structure, where PL is a polyaromatic ligand like a pyridine derivative and AL is an ancillary ligand. mdpi.com These rationally designed molecules often exhibit different DNA binding interactions compared to cisplatin and can show enhanced cytotoxicity and improved selectivity for cancer cells. mdpi.com The goal is to create compounds that not only are more effective but also have novel mechanisms of action to circumvent drug resistance. nih.govpsu.edu
Exploration of Supramolecular Assemblies Involving Platinum(II) Centers
The square-planar geometry of platinum(II) complexes, including those with pyridine ligands, makes them ideal building blocks for the construction of intricate supramolecular architectures. nih.govpnas.org The self-assembly of these complexes is driven by a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and metallophilic (Pt···Pt) interactions. nih.govresearchgate.netnih.gov These interactions guide the spontaneous organization of individual molecules into well-defined, higher-order structures. nih.gov
Researchers have successfully employed cis-blocked square-planar platinum(II) units in combination with bis(pyridyl) ligands to create a variety of supramolecular structures, including molecular triangles, dimers, and polymers. nih.gov The final architecture is largely determined by the geometry of the bridging pyridine-containing ligand. nih.gov For example, platinum(II) acetylide complexes featuring pyridine-2,6-dicarboxamide units have been shown to form luminescent metallogels in organic solvents, with the gelation process driven by a network of intermolecular hydrogen bonds and π-π stacking. nih.gov
These self-assembled structures are not merely structural curiosities; they often exhibit emergent properties that are absent in the individual molecular components. For instance, the aggregation of platinum(II) complexes can lead to significant changes in their photophysical properties, such as the appearance of new emission bands or enhanced luminescence quantum yields. researchgate.netnih.gov This opens up possibilities for creating "smart" materials that respond to external stimuli. The study of these assemblies provides insights into fundamental chemical principles and paves the way for the development of novel functional materials. nih.gov
Integration of Computational and Experimental Approaches for Predictive Design of Platinum(II) Complexes
The synergy between computational modeling and experimental synthesis has become a powerful paradigm in the development of new platinum(II) complexes. researchgate.net Computational methods, particularly Density Functional Theory (DFT), allow for the in silico investigation of molecular structures, electronic properties, and reaction mechanisms before a compound is ever synthesized in the lab. researchgate.netmdpi.com This predictive capability significantly accelerates the design-synthesis-testing cycle.
A computational study on a related compound, cis-[PtCl2(PZA)2] (where PZA is pyrazinamide, a pyridine derivative), utilized DFT to determine the most stable geometric conformation of the complex. researchgate.net By systematically varying key dihedral angles and calculating the corresponding energies, researchers could identify the minimum energy structure, providing crucial insights into the molecule's preferred three-dimensional arrangement. researchgate.net Such theoretical calculations are invaluable for understanding the subtle energetic factors that govern molecular geometry and, by extension, reactivity.
This integrated approach is not limited to structural prediction. Theoretical models can also be used to simulate spectroscopic properties (e.g., UV-vis spectra), predict reaction pathways, and rationalize observed chemical behaviors. mdpi.comresearchgate.net By comparing computational predictions with experimental data from techniques like X-ray crystallography and vibrational spectroscopy, scientists can refine their theoretical models and gain a deeper understanding of the bonding and electronic structure of these complexes. nih.gov This iterative feedback loop between theory and experiment is essential for the predictive design of next-generation platinum(II) compounds with tailored properties.
Table 1: Examples of Computational and Experimental Integration in Platinum(II) Complex Research
| Complex Type | Computational Method | Experimental Technique | Objective of Study | Reference |
|---|---|---|---|---|
| cis-[PtCl2(Pyrazinamide)2] | Density Functional Theory (DFT) | N/A (Theoretical Study) | Determine the most stable geometric conformation. | researchgate.net |
| trans-[PtCl2(7-azaindole-3-carbaldehyde)2] | Density Functional Theory (DFT) | X-ray Diffraction, Vibrational Spectroscopy | Confirm geometry and compare theoretical vs. experimental data. | mdpi.com |
| cis- and trans-[PtCl2(dimethylsulfide)2] | Force Field Calculations | Raman and Infrared Spectroscopy | Interpret vibrational spectra and understand bonding differences between isomers. | nih.gov |
Emerging Applications of Platinum(II) Pyridine Complexes Beyond Traditional Catalysis and Bioinorganic Chemistry
While the roles of platinum complexes in catalysis and medicine are well-established, new frontiers are emerging that leverage their unique photophysical and electronic properties. Platinum(II) pyridine complexes, particularly those with polypyridyl ligands, are being explored for applications in materials science and photocatalysis. researchgate.netrsc.orgacs.org
One of the most promising areas is in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). The strong spin-orbit coupling induced by the heavy platinum atom facilitates efficient emission from triplet excited states, leading to highly phosphorescent materials. acs.org The emission color and quantum yield of these complexes can be finely tuned by modifying the structure of the pyridine-containing ligands, making them attractive candidates for next-generation display and lighting technologies. acs.org
Furthermore, the ability of certain platinum(II) polypyridyl complexes to act as photosensitizers is being harnessed for photocatalysis. researchgate.net For example, a platinum(II)-quaterpyridine complex, which is non-emissive in solution, becomes strongly luminescent and photochemically stable when incorporated into a Nafion membrane. researchgate.net In this state, it can be used as a sensitizer (B1316253) to generate singlet oxygen, a highly reactive species capable of oxidizing organic molecules like alkenes. researchgate.net This demonstrates the potential of these complexes to drive chemical reactions using light, offering a green and sustainable alternative to traditional chemical processes. These emerging applications highlight the versatility of platinum(II) pyridine chemistry and its potential to contribute to diverse fields such as electronics, energy, and environmental science.
Table 2: Emerging Applications of Platinum(II) Pyridine Complexes
| Application Area | Type of Pyridine Ligand | Key Property Exploited | Specific Example/Function | Reference |
|---|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Pincer ligands with pyridine arms | Strong phosphorescence | Serve as green light emitters in devices. | acs.org |
| Photocatalysis | Quaterpyridine | Photosensitization | Generation of singlet oxygen for alkene oxidation. | researchgate.net |
| Sensors | Binuclear complexes | Changes in photophysical properties | Detection of analytes through luminescence changes. | rsc.org |
| Photochemistry | 2-(2-thienyl)pyridine | Reactivity in excited state | Photochemical reactions in halocarbon solvents. | acs.org |
Q & A
Q. What are the optimal synthetic routes for cis-Dichlorobis(pyridine)platinum(II) to ensure high purity and yield?
Methodological Answer: The synthesis typically involves reacting K₂[PtCl₄] with pyridine in aqueous or mixed-solvent systems. Key steps include:
- Maintaining stoichiometric ratios (e.g., 1:2 Pt:pyridine) under reflux conditions.
- Purification via recrystallization from ethanol/water mixtures to remove unreacted ligands and salts.
- Yield optimization by controlling reaction temperature (60–80°C) and pH (neutral to slightly acidic). Purity is confirmed using elemental analysis and NMR spectroscopy .
Q. How can single-crystal X-ray diffraction resolve structural distortions in cis-Dichlorobis(pyridine)platinum(II)?
Methodological Answer: X-ray diffraction studies require high-quality crystals grown via slow evaporation. Key parameters:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
- Analysis: Refinement software (e.g., SHELXL) resolves tilt angles between the cis-PtCl₂ and cis-PtN₂ planes (e.g., 4.3° tilt in 4-methylpyridine derivatives). Intermolecular interactions (e.g., C–H⋯π) are modeled using Hirshfeld surface analysis .
Advanced Research Questions
Q. How do structural distortions in the platinum coordination plane influence catalytic activity in hydrogen evolution reactions?
Methodological Answer:
- Structural Impact: Distortions (e.g., pyridyl plane inclinations of 64.8° and 77.5°) alter electron density distribution, affecting redox potentials.
- Catalytic Testing: Use electrochemical methods (e.g., cyclic voltammetry) in aqueous media with sacrificial donors (e.g., triethanolamine). Compare turnover frequencies (TOFs) across derivatives with varying substituents (e.g., 4-methylpyridine vs. 4-vinylpyridine) .
- Data Correlation: Pair X-ray crystallography with DFT calculations to map geometric parameters to catalytic efficiency .
Q. What computational strategies address relativistic effects in studying cis-Dichlorobis(pyridine)platinum(II) reaction mechanisms?
Methodological Answer:
- DFT Protocols: Use scalar relativistic corrections (e.g., Zeroth Order Regular Approximation, ZORA) or pseudopotentials (e.g., Stuttgart-Dresden for Pt).
- Mechanistic Modeling: Simulate oxidative addition/reductive elimination steps in cycloplatination reactions. Validate with kinetic isotopic effect (KIE) studies .
- Software: Gaussian or ORCA with hybrid functionals (e.g., B3LYP) and basis sets (e.g., def2-TZVP for Pt) .
Q. How should researchers resolve contradictions in reported cytotoxic activities of platinum(II) pyridine complexes?
Methodological Answer:
- Experimental Design: Standardize assays (e.g., MTT or clonogenic assays) across cell lines (e.g., Caco-2 or ovarian cancer models).
- Control Variables: Account for ligand lability, intracellular chloride concentrations, and hydrolysis rates.
- Data Normalization: Express IC₅₀ values relative to cisplatin and correlate with log P (lipophilicity) and DNA binding constants .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing kinetic data in platinum(II)-ligand substitution studies?
Methodological Answer:
- Rate Law Determination: Use UV-Vis or stopped-flow spectroscopy to monitor ligand exchange (e.g., pyridine displacement by thiourea).
- Nonlinear Regression: Fit data to pseudo-first-order or two-term exponential models (e.g., using MATLAB or Origin).
- Activation Parameters: Calculate ΔH‡ and ΔS‡ via Eyring plots across temperatures (25–50°C) .
Q. How can researchers address discrepancies in crystal structure reports of substituted pyridine derivatives?
Methodological Answer:
- Validation: Cross-check with alternative techniques (e.g., neutron diffraction or PDF analysis for amorphous phases).
- Crystallographic Criteria: Apply R-factor thresholds (e.g., R₁ < 0.05) and validate hydrogen bonding via d(D–A) and ∠(D–H–A) metrics.
- Database Cross-Referencing: Compare with Cambridge Structural Database entries (e.g., CCDC 634522 for 4-methylpyridine derivatives) .
Structural-Activity Relationships (SARs)
Q. What spectroscopic methods best quantify ligand lability in cis-Dichlorobis(pyridine)platinum(II) complexes?
Methodological Answer:
- ¹H NMR Titration: Monitor pyridine peak shifts (δ ~8.5 ppm) upon chloride displacement in DMSO-d₆/D₂O mixtures.
- ESI-MS: Detect hydrolyzed species (e.g., [Pt(py)₂(H₂O)₂]²⁺) in aqueous solutions.
- Correlation with SARs: Link lability to cytotoxicity using Spearman’s rank correlation .
Interdisciplinary Applications
Q. How can cis-Dichlorobis(pyridine)platinum(II) derivatives be integrated into photodynamic therapy (PDT) research?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
